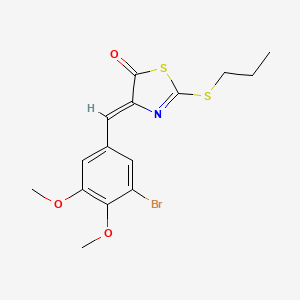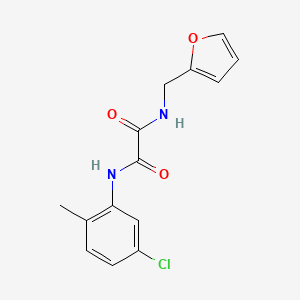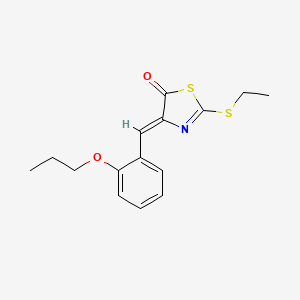![molecular formula C22H25ClN2O5S B4725049 N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4725049.png)
N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
Descripción general
Descripción
N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2010 and has since been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. Additionally, it has been shown to activate the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide A is its specificity for certain targets, such as NF-κB and the intrinsic apoptotic pathway. This allows for more precise targeting of specific cells or tissues. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of this compound A is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide A. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential therapeutic targets. Finally, the development of more efficient synthesis methods for this compound A could lead to its wider use in research and potential clinical applications.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-15(26)16-6-5-9-18(12-16)24-22(27)14-30-21-11-10-19(13-20(21)23)31(28,29)25-17-7-3-2-4-8-17/h5-6,9-13,17,25H,2-4,7-8,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGGPFGRMPQRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B4724978.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4724981.png)
![3,5-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B4724986.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4724999.png)
![(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4725002.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4725004.png)

![3-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4725021.png)

![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4725035.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
![1-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-4-piperidinecarboxamide](/img/structure/B4725055.png)